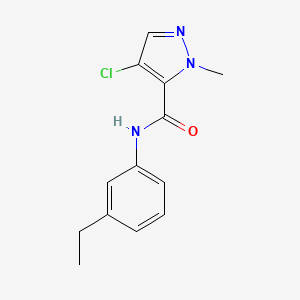

![molecular formula C19H27N3O2 B5468812 2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride](/img/structure/B5468812.png)

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride, also known as DU-176b, is a novel oral anticoagulant that has been developed as an alternative to warfarin. DU-176b is a direct inhibitor of factor Xa, which is a key enzyme in the coagulation cascade.

Mechanism of Action

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride works by directly inhibiting factor Xa, which is a key enzyme in the coagulation cascade. Factor Xa is responsible for converting prothrombin to thrombin, which is the final step in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and therefore prevents the formation of blood clots.

Biochemical and Physiological Effects:

This compound has been shown to have a predictable pharmacokinetic profile and a wide therapeutic window. This compound has a half-life of approximately 14 hours and is eliminated primarily through the kidneys. This compound has been shown to have a linear dose-response relationship and does not require routine monitoring of coagulation parameters.

Advantages and Limitations for Lab Experiments

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride has several advantages for lab experiments. This compound has a predictable pharmacokinetic profile, which allows for accurate dosing and sampling. This compound also has a wide therapeutic window, which allows for a broad range of dosing regimens. However, this compound is a relatively new drug and may not be readily available for all lab experiments.

Future Directions

There are several future directions for 2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride research. One area of research is the use of this compound in patients with renal impairment. This compound is primarily eliminated through the kidneys, and therefore may have a different pharmacokinetic profile in patients with renal impairment. Another area of research is the use of this compound in combination with other anticoagulants. This compound may have synergistic effects with other anticoagulants, which may lead to improved efficacy and safety. Finally, there is a need for long-term safety and efficacy data on this compound. This compound is a relatively new drug, and long-term data on its safety and efficacy are needed to fully understand its potential as an alternative to warfarin.

Synthesis Methods

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride is synthesized by a multistep process that involves the reaction of several intermediate compounds. The synthesis starts with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. This compound is then reacted with hydrazine hydrate to form 2-ethylphenylhydrazine. The final step involves the reaction of 2-ethylphenylhydrazine with 3,9-diazaspiro[5.5]undecane-2,4-dione to form this compound.

Scientific Research Applications

2-(3,9-diazaspiro[5.5]undec-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride has been extensively studied in preclinical and clinical studies. In preclinical studies, this compound has been shown to have a rapid onset of action, a predictable pharmacokinetic profile, and a wide therapeutic window. In clinical studies, this compound has been shown to be non-inferior to warfarin in preventing stroke and systemic embolism in patients with atrial fibrillation. This compound has also been shown to have a lower risk of bleeding compared to warfarin.

properties

IUPAC Name |

2-(3,9-diazaspiro[5.5]undecan-3-yl)-N-(2-ethylphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-2-15-5-3-4-6-16(15)21-17(23)18(24)22-13-9-19(10-14-22)7-11-20-12-8-19/h3-6,20H,2,7-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWOLZBNQFRFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)N2CCC3(CCNCC3)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholin-2-yl)ethanol](/img/structure/B5468734.png)

![2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5468762.png)

![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5468766.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5468786.png)

![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5468790.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5468794.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5468796.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5468799.png)

![N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5468804.png)

![1-acetyl-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5468805.png)

![5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5468809.png)

![1-methyl-N'-(2-thienylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5468811.png)